molecular formula C13H14N4O3 B12705101 5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide CAS No. 86927-69-7

5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12705101
CAS No.: 86927-69-7
M. Wt: 274.28 g/mol
InChI Key: JVKUZSVNLRSONE-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The phenylethyl group can be introduced through an alkylation reaction using appropriate alkyl halides.

    Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitro group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Products may include carboxylic acids or nitro derivatives.

    Reduction: Products may include amines.

    Substitution: Products may include various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Receptor Binding: It may bind to specific receptors in biological systems.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new drugs.

    Therapeutic Agents: It may have potential as a therapeutic agent for various diseases.

Industry

    Agriculture: The compound can be used in the development of agrochemicals.

    Manufacturing: It can be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl and phenylethyl groups.

    5-Methyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the nitro and phenylethyl groups.

    N-(1-Phenylethyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the methyl and nitro groups.

Uniqueness

5-Methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity that are not present in similar compounds.

Properties

CAS No.

86927-69-7

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

5-methyl-4-nitro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-8(10-6-4-3-5-7-10)14-13(18)11-12(17(19)20)9(2)15-16-11/h3-8H,1-2H3,(H,14,18)(H,15,16)

InChI Key

JVKUZSVNLRSONE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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